Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate
CAS No.: 132089-37-3
Cat. No.: VC21166324
Molecular Formula: C12H10FNO2S
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132089-37-3 |
|---|---|
| Molecular Formula | C12H10FNO2S |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
| Standard InChI Key | XFUVBMWVICIKSW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Identity
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate (CAS Number: 132089-37-3) belongs to the class of heterocyclic compounds featuring a thiazole core. The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which serves as an important pharmacophore in many bioactive molecules . The compound's structural identifiers are summarized in Table 1.
Table 1: Chemical Identity of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 132089-37-3 |
| Molecular Formula | C₁₂H₁₀FNO₂S |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
| InChI | InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
| InChIKey | XFUVBMWVICIKSW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F |
The molecular structure features a fluorine atom at the meta position of the phenyl ring, which enhances the compound's lipophilicity and metabolic stability, properties that are advantageous for drug development.
Physical and Chemical Properties
Physical Properties
Understanding the physical properties of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is essential for its handling, formulation, and application in various research contexts. These properties are summarized in Table 2.
Table 2: Physical Properties of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate
The moderate polar surface area (67.4 Ų) suggests that the compound may be capable of penetrating cell membranes, a property that is relevant for its potential pharmaceutical applications .
Chemical Properties
Table 3: Chemical Properties of Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 3.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 4 | |
| pKa | -0.36±0.10 (Predicted) | |
| Heavy Atom Count | 17 | |
| Complexity | 277 |
The compound's XLogP3-AA value of 3.3 indicates moderate lipophilicity, suggesting potential membrane permeability . The absence of hydrogen bond donors and presence of 5 hydrogen bond acceptors influence its ability to interact with biological targets, potentially determining its pharmacological profile . The rotatable bond count of 4 suggests moderate molecular flexibility, which may impact its binding to receptor sites .
Biological Activities and Applications
Anticancer Activity
Studies have shown that compounds with similar thiazole structures can inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range. The exact mechanism may involve interaction with specific enzymes or receptors involved in cell proliferation pathways.
Antimicrobial Properties
Thiazole derivatives are known for their antibacterial and antifungal properties. The fluorine substituent on the phenyl ring may enhance these activities by increasing membrane penetration and metabolic stability .
Synthetic Applications
Beyond pharmaceutical applications, Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate serves as a valuable intermediate in organic synthesis:
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Building Block: It can be used for the synthesis of more complex molecules with potential biological activities.
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Structure-Activity Relationship Studies: The compound provides a scaffold for modifications to explore structure-activity relationships in thiazole derivatives.
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Precursor for Carboxylic Acid Derivatives: Hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can be further derivatized .
In research described by search result , commercially available ethyl 2-amino-thiazole-4-carboxylate and synthesized amines were reacted with 3,4,5-trimethoxybenzoyl chloride, demonstrating the utility of such compounds as synthetic intermediates for more complex molecules.
These safety classifications indicate that the compound should be handled with appropriate personal protective equipment, including gloves and eye protection, and that exposure to skin and eyes should be avoided .
The compound is typically supplied with a purity ranging from 95-97% and is recommended to be stored sealed in a dry environment at 2-8°C for optimal stability .
Related Compounds
Several compounds structurally related to Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate have been reported in the literature and are commercially available. These structural analogs provide valuable insights into structure-activity relationships and offer alternative scaffolds for drug development. Key related compounds include:
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Ethyl 4-(3-fluorophenyl)thiazole-2-carboxylate (CAS: 886366-78-5): An isomer where the positions of the ethyl carboxylate and 3-fluorophenyl groups are switched .
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Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate: A positional isomer with the fluorine atom at the para position of the phenyl ring .
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Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate (CAS: 886366-37-6): Another isomer with the fluorine at the para position and switched substituent positions .
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Ethyl 2-(3-(trifluoromethyl)phenyl)thiazole-4-carboxylate (CAS: 132089-39-5): An analog where the fluorine atom is replaced by a trifluoromethyl group .
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Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate (CAS: 886498-64-2): A derivative with an amino linker between the thiazole and fluorophenyl groups .
These related compounds expand the chemical space around the thiazole core and offer opportunities for comparative studies to establish structure-activity relationships.
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